
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N5OS and a molecular weight of 185.21 g/mol It is characterized by the presence of a triazole ring, a carbamothioyl group, and an acetamide moiety
Métodos De Preparación
The synthesis of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl group. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
Análisis De Reacciones Químicas
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can be compared with other similar compounds, such as:
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar structure but contains an ester group instead of an amide group. It may have different chemical properties and reactivity.
3-amino-1,2,4-triazole: This is a precursor in the synthesis of this compound and has different chemical properties and applications.
Carbamothioyl derivatives: Other compounds containing the carbamothioyl group may have similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H7N5OS |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c6-3(11)1-10-2-8-5(9-10)4(7)12/h2H,1H2,(H2,6,11)(H2,7,12) |
Clave InChI |
WFHUWUIMSLHEGU-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CC(=O)N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


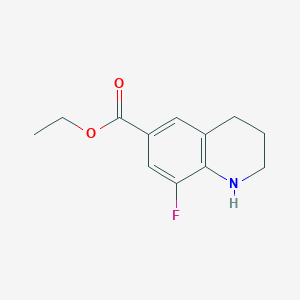

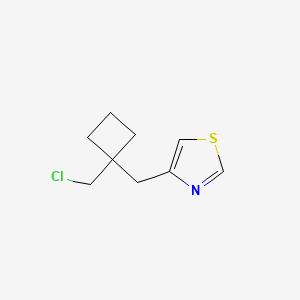
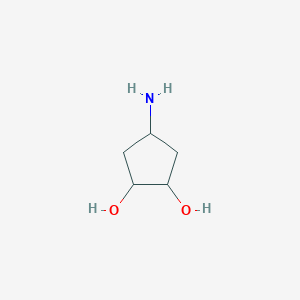
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
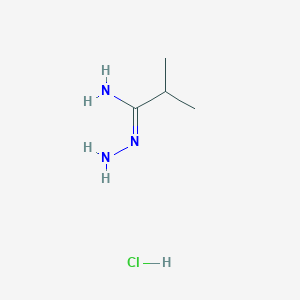

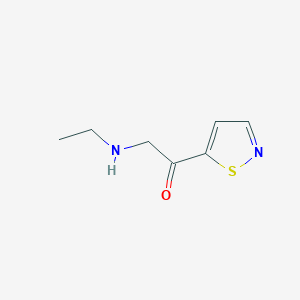


![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)

